molecular formula C5H10N2O4 B8546888 2-(3-Ethylureidooxy)acetic acid

2-(3-Ethylureidooxy)acetic acid

Cat. No. B8546888
M. Wt: 162.14 g/mol
InChI Key: LBVLLPDBWHTZIR-UHFFFAOYSA-N
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Patent
US09126981B2

Procedure details

According to the procedure described in the synthesis method of Compound VI-9, tert-butyl 2-(3-ethylureidooxy)acetate (Compound V-8) (33 mg, 0.15 mmol) was reacted with 4N HCl/dioxane (2 ml) to obtain the title compound (24 mg, 100%).
Name
tert-butyl 2-(3-ethylureidooxy)acetate
Quantity
33 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4](=[O:15])[NH:5][O:6][CH2:7][C:8]([O:10]C(C)(C)C)=[O:9])[CH3:2].Cl.O1CCOCC1>>[CH2:1]([NH:3][C:4](=[O:15])[NH:5][O:6][CH2:7][C:8]([OH:10])=[O:9])[CH3:2] |f:1.2|

Inputs

Step One
Name
tert-butyl 2-(3-ethylureidooxy)acetate
Quantity
33 mg
Type
reactant
Smiles
C(C)NC(NOCC(=O)OC(C)(C)C)=O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
Cl.O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)NC(NOCC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 24 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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